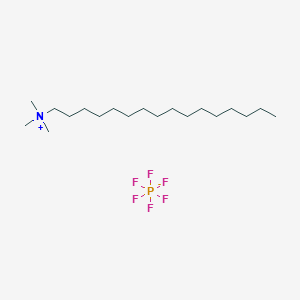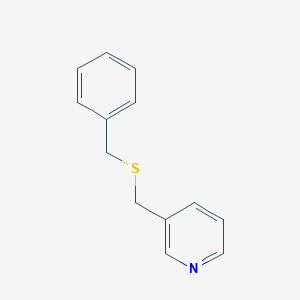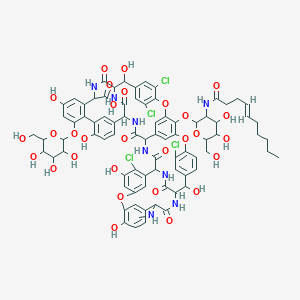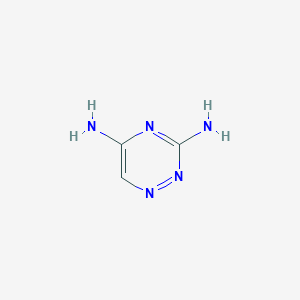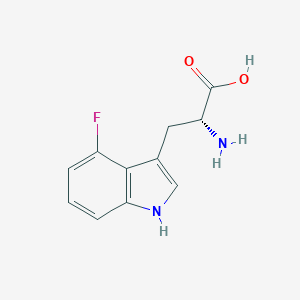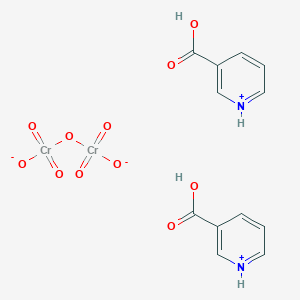
3-Carboxypyridinium dichromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxypyridinium dichromate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a red-orange crystalline solid that is commonly used as an oxidizing agent in various chemical reactions. In
Applications De Recherche Scientifique
3-Carboxypyridinium dichromate has various scientific research applications due to its unique properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used in analytical chemistry as a reagent for the determination of various compounds. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-Carboxypyridinium dichromate is based on its ability to act as an oxidizing agent. It reacts with various compounds, such as alcohols, to form the corresponding aldehydes or ketones. This reaction is often used in organic synthesis reactions to produce specific compounds. In addition to its oxidizing properties, 3-Carboxypyridinium dichromate has been shown to have potential antitumor activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Carboxypyridinium dichromate are dependent on the specific application. In organic synthesis reactions, it is used as an oxidizing agent and has no direct biochemical or physiological effects. However, in studies investigating its potential as an antitumor agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Carboxypyridinium dichromate is its ability to selectively oxidize specific compounds. This property makes it a useful reagent in organic synthesis reactions. However, its use as an oxidizing agent can be limited by the fact that it is highly reactive and can be difficult to control. Additionally, its potential as an antitumor agent is limited by its toxicity and lack of selectivity for cancer cells.
Orientations Futures
There are several future directions for the research and development of 3-Carboxypyridinium dichromate. One potential direction is the optimization of its use as an oxidizing agent in organic synthesis reactions. This could involve the development of new methods for controlling its reactivity and improving its selectivity. Another potential direction is the further investigation of its potential as an antitumor agent. This could involve the development of new derivatives or modifications to improve its selectivity and reduce its toxicity. Overall, the unique properties of 3-Carboxypyridinium dichromate make it a promising compound for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 3-Carboxypyridinium dichromate can be achieved by the reaction of pyridine-3-carboxylic acid with chromium trioxide in the presence of sulfuric acid. The resulting compound is then recrystallized from ethanol to obtain pure 3-Carboxypyridinium dichromate. This method of synthesis is widely used and has been optimized to produce high yields of pure 3-Carboxypyridinium dichromate.
Propriétés
Numéro CAS |
104316-82-7 |
|---|---|
Nom du produit |
3-Carboxypyridinium dichromate |
Formule moléculaire |
C12H12Cr2N2O11 |
Poids moléculaire |
464.22 g/mol |
Nom IUPAC |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
Clé InChI |
VBUJEVSSNVOMBR-UHFFFAOYSA-P |
SMILES |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canonique |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Synonymes |
3-carboxypyridinium dichromate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



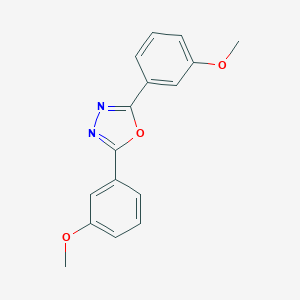
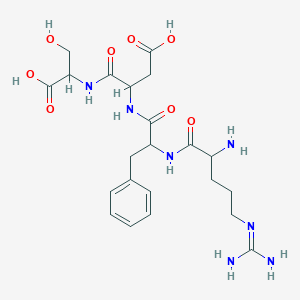
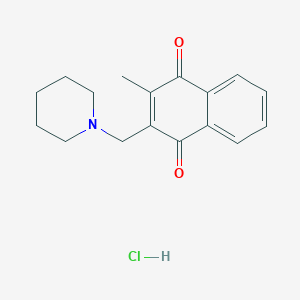
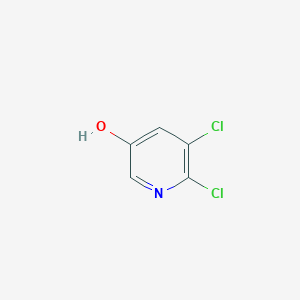
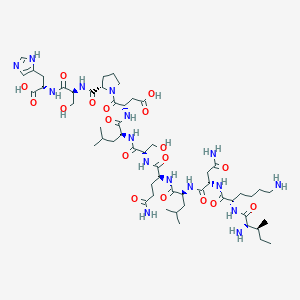
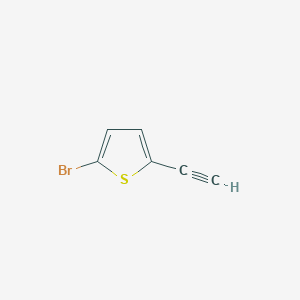
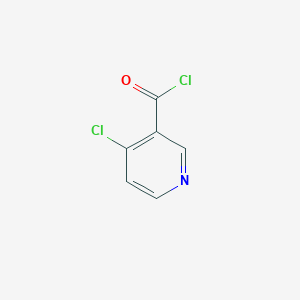
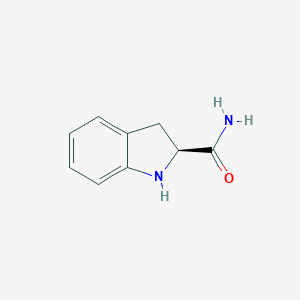
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
